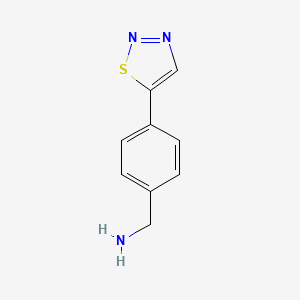
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is an organic compound that contains a thiadiazole ring attached to a benzene ring with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine typically involves the formation of the thiadiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of a benzene derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The thiadiazole ring is known to interact with biological molecules, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzenemethanamine: This compound has a similar structure but with the thiadiazole ring attached at a different position on the benzene ring.
Benzenemethanamine, 3-(1,2,3-thiadiazol-4-yl)-: Another similar compound with the thiadiazole ring attached at the 3-position of the benzene ring.
Uniqueness
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
205259-79-6 |
|---|---|
分子式 |
C9H9N3S |
分子量 |
191.26 g/mol |
IUPAC 名称 |
[4-(thiadiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5,10H2 |
InChI 键 |
GUBUOCQAHBYPIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)C2=CN=NS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















